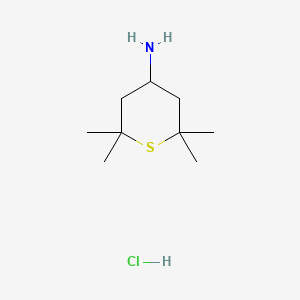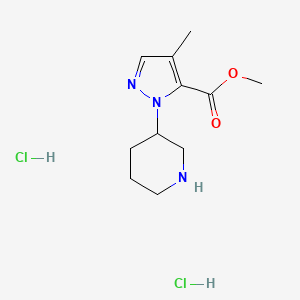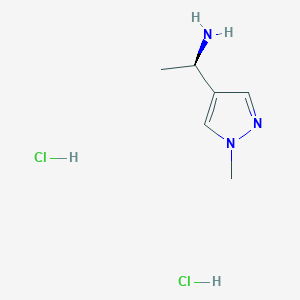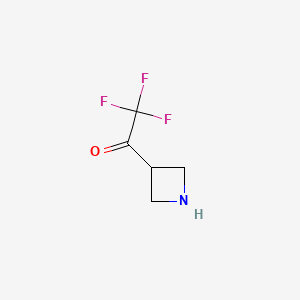
2,2,6,6-Tetramethylthian-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethylthian-4-amine hydrochloride is a chemical compound known for its unique structural properties and diverse applications in various fields It is a derivative of piperidine, characterized by the presence of four methyl groups attached to the piperidine ring, making it highly sterically hindered
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylthian-4-amine hydrochloride typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with hydrochloric acid. The process can be carried out under mild conditions, often at room temperature, to yield the hydrochloride salt. The reaction is straightforward and involves the protonation of the amine group by hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for efficient handling of large quantities of reactants. The use of automated systems can further enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethylthian-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2,2,6,6-Tetramethylthian-4-amine.
Reduction: Secondary or tertiary amines.
Substitution: Various alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethylthian-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its steric properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethylthian-4-amine hydrochloride involves its interaction with specific molecular targets. The compound’s steric hindrance can influence its binding affinity and selectivity towards certain enzymes or receptors. This property makes it a valuable tool in studying enzyme kinetics and receptor-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A closely related compound with similar steric properties but lacking the hydrochloride group.
4-Amino-2,2,6,6-tetramethylpiperidine: Another derivative with an amino group, used in similar applications.
Uniqueness
2,2,6,6-Tetramethylthian-4-amine hydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in aqueous environments.
Eigenschaften
Molekularformel |
C9H20ClNS |
|---|---|
Molekulargewicht |
209.78 g/mol |
IUPAC-Name |
2,2,6,6-tetramethylthian-4-amine;hydrochloride |
InChI |
InChI=1S/C9H19NS.ClH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7H,5-6,10H2,1-4H3;1H |
InChI-Schlüssel |
ZDWZUJXFIUTKMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(S1)(C)C)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine](/img/structure/B13496623.png)

![rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride](/img/structure/B13496628.png)

![6'-Chloro-3'h-spiro[azetidine-3,2'-furo[3,2-c]pyridine] dihydrochloride](/img/structure/B13496638.png)
![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers](/img/structure/B13496643.png)




![2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers](/img/structure/B13496691.png)

![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13496697.png)

